N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . The exact structure would need to be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzo[d]thiazol ring, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antitumor and Anticancer Properties
The compound’s structural features suggest potential antitumor and anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, skin (melanoma), and ovarian cancer. By inhibiting metastasis, this compound could play a crucial role in cancer treatment .
Coenzyme Q Analogues
The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q. Coenzyme Q (ubiquinone) is essential for cellular energy production and has been linked to various health benefits. The synthesis of coenzyme Q analogues with different substituents allows for tailoring their properties for specific applications .
Formylation Reactions
Through formylation of its precursor, dihydroapiol, the compound can be transformed into aldehyde 6. This intermediate is a key building block for the future synthesis of coenzyme Q analogues. Formylation reactions provide a versatile route to modify the compound’s structure and properties .
Antioxidant Potential
Given its methoxy groups and unique benzothiazole moiety, this compound may exhibit antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could reveal valuable insights for potential therapeutic applications .
Antibacterial Activity
Although not explicitly studied for this compound, related benzamide derivatives have shown antibacterial activity. Researchers have synthesized benzamide compounds with various substituents, and their analysis included IR, NMR spectroscopy, and elemental methods. Further exploration of this compound’s antibacterial potential is warranted .
Drug Delivery Systems
The compound’s structural complexity and functional groups make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a research chemical and more studies are needed to identify its primary targets .
Biochemical Pathways
As a research chemical, further studies are needed to understand the compound’s effects on various biochemical pathways .
Pharmacokinetics
The compound’s impact on bioavailability is also unknown
Result of Action
As a research chemical, more studies are needed to describe these effects .
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMBHKYCVMTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
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